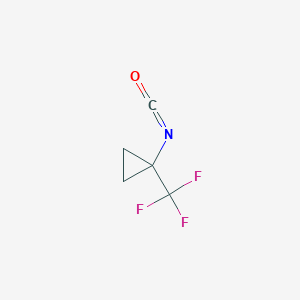

1-Isocyanato-1-(trifluoromethyl)cyclopropane

Description

1-Isocyanato-1-(trifluoromethyl)cyclopropane (CAS: 905994-33-4) is a cyclopropane derivative featuring an isocyanate (-NCO) group and a trifluoromethyl (-CF₃) group attached to the same carbon atom of the strained three-membered ring. The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), while the electron-withdrawing trifluoromethyl group enhances the reactivity of the isocyanate moiety. This compound is primarily used in organic synthesis and materials science, particularly in the development of fluorinated polymers and pharmaceuticals due to its unique electronic and steric properties .

Properties

IUPAC Name |

1-isocyanato-1-(trifluoromethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO/c6-5(7,8)4(1-2-4)9-3-10/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDYKHMQWQNTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730614 | |

| Record name | 1-Isocyanato-1-(trifluoromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905994-33-4 | |

| Record name | 1-Isocyanato-1-(trifluoromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Isocyanato-1-(trifluoromethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with isocyanates under controlled conditions. One common method is the reaction of 1-(trifluoromethyl)cyclopropane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Isocyanato-1-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. .

Addition Reactions: The compound can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds. .

Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes. .

The major products formed from these reactions include ureas, carbamates, thiocarbamates, and polyurethanes .

Scientific Research Applications

1-Isocyanato-1-(trifluoromethyl)cyclopropane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators

Industry: The compound is utilized in the production of specialty polymers and coatings, where its unique properties contribute to the performance of the final products

Mechanism of Action

The mechanism of action of 1-Isocyanato-1-(trifluoromethyl)cyclopropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and modification .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between 1-isocyanato-1-(trifluoromethyl)cyclopropane and analogous compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Effects : The trifluoromethyl group in 1-isocyanato-1-(trifluoromethyl)cyclopropane significantly polarizes the isocyanate group, making it more electrophilic compared to compounds with electron-donating substituents (e.g., -CH₃ in 1-isocyanato-1-methylcyclohexane). This enhances its reactivity in nucleophilic additions, such as with amines or alcohols .

- Ring Strain : Cyclopropane’s strain energy (≈27 kcal/mol) increases the compound’s overall reactivity compared to larger-ring analogs (e.g., cyclohexane derivatives). Strain relief during ring-opening reactions can drive unique transformations .

- Isothiocyanate vs. Isocyanate : The substitution of oxygen with sulfur in 1-isothiocyanato-1-(methoxymethyl)cyclopropane alters reactivity. Isothiocyanates preferentially react with thiols and amines under milder conditions compared to isocyanates .

Physical Properties

- Boiling Points : Cyclopropane derivatives generally have lower boiling points than cyclohexane analogs due to smaller molecular size and reduced van der Waals interactions.

- Solubility : The trifluoromethyl group enhances lipophilicity, making 1-isocyanato-1-(trifluoromethyl)cyclopropane more soluble in organic solvents than polar derivatives like 1-isocyanato-2,4-dimethoxybenzene .

Biological Activity

1-Isocyanato-1-(trifluoromethyl)cyclopropane is a unique compound with potential biological activities, particularly in the fields of medicinal chemistry and environmental science. Its structural properties suggest a range of interactions with biological systems, making it an interesting subject for research.

- IUPAC Name : 1-Isocyanato-1-(trifluoromethyl)cyclopropane

- Molecular Formula : C5H4F3N2O

- CAS Number : 905994-33-4

The compound features a cyclopropane ring with an isocyanate group and a trifluoromethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-Isocyanato-1-(trifluoromethyl)cyclopropane has been explored in various studies, focusing on its potential as an inhibitor or modulator in biochemical pathways. The following sections summarize key findings regarding its biological effects.

Antimicrobial Activity

Research indicates that compounds with isocyanate functional groups often exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and altering membrane permeability.

A study highlighted the effectiveness of similar isocyanate compounds against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of 1-Isocyanato-1-(trifluoromethyl)cyclopropane on different cell lines. Preliminary results indicate that this compound can induce cell death in specific cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

A notable case study demonstrated that exposure to isocyanate compounds led to significant reductions in cell viability in hepatocellular carcinoma cells, indicating a possible pathway for therapeutic application .

The precise mechanism by which 1-Isocyanato-1-(trifluoromethyl)cyclopropane exerts its biological effects remains to be fully elucidated. However, several hypotheses suggest that it may interact with cellular proteins or enzymes, affecting metabolic pathways related to cell growth and apoptosis.

Enzyme Inhibition

Isocyanates are known to inhibit various enzymes, including those involved in fatty acid metabolism. This inhibition could lead to altered lipid profiles within cells, contributing to the observed cytotoxic effects. Studies have reported that similar compounds can effectively inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Cytotoxicity | Reduces viability in cancer cell lines | |

| Enzyme Inhibition | Inhibits fatty acid metabolism |

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, 1-Isocyanato-1-(trifluoromethyl)cyclopropane was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial growth, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study involving human liver cancer cells showed that treatment with varying concentrations of 1-Isocyanato-1-(trifluoromethyl)cyclopropane resulted in dose-dependent cytotoxicity. The mechanism was hypothesized to involve apoptosis induction, supported by increased levels of caspase activity.

Q & A

Q. Key Variables :

| Parameter | Impact | Example from Literature |

|---|---|---|

| Catalyst | Selectivity | Pd(OAc)₂ improves aryl coupling efficiency |

| Temperature | Side reactions | Lower temps reduce decomposition of isocyanate groups |

| Solvent | Yield | Polar aprotic solvents enhance cyclopropane stability |

Advanced Question: How can enantioselective synthesis of 1-isocyanato-1-(trifluoromethyl)cyclopropane be achieved, and what chiral catalysts are effective?

Methodological Answer :

Asymmetric cyclopropanation relies on chiral ligands or catalysts. reports >99% enantiomeric excess (ee) using chiral phosphine ligands with Pd or Rh catalysts. For trifluoromethyl groups, trifluoroethyl amine hydrochloride in aqueous media with DMAP as a ligand has shown success .

Q. Design Considerations :

- Ligand Choice : Bulky ligands (e.g., Binap) enforce steric control over the cyclopropane ring geometry.

- Substrate Preorganization : Pre-functionalized alkenes with electron-withdrawing groups (e.g., CF₃) enhance stereoselectivity .

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Q. Methodological Answer :

- X-ray Crystallography : Determines bond lengths (e.g., C-N=C=O angle) and crystal packing. provides lattice parameters (monoclinic P21/c, a = 11.006 Å, β = 93.009°) .

- NMR : ¹⁹F NMR tracks CF₃ group environments; ¹H/¹³C NMR confirms cyclopropane ring integrity.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 385.73 g/mol for analogs ).

Advanced Question: How do computational studies (e.g., DFT) elucidate the electronic effects of the trifluoromethyl and isocyanate groups on cyclopropane ring strain?

Methodological Answer :

DFT calculations () reveal:

- Bond Polarity Index (BPI) : The electron-withdrawing CF₃ group increases ring strain (C-C bond angles ~60°), while the isocyanate group introduces dipole-dipole interactions.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the cyclopropane σ-bonds and CF₃/NC(O) groups stabilizes the molecule .

Q. Table: Substituent Effects on Cyclopropane Stability

| Substituent | Bond Angle Deviation | Strain Energy (kcal/mol) |

|---|---|---|

| CF₃ | +5° | 27.5 |

| NC(O) | +3° | 22.1 |

Advanced Question: What strategies address contradictions in reported reactivity data (e.g., unexpected decomposition under mild conditions)?

Methodological Answer :

Contradictions often arise from:

- Solvent Impurities : Trace water hydrolyzes isocyanate to urea. Use anhydrous solvents and molecular sieves .

- Substituent Effects : CF₃ groups may destabilize intermediates; kinetic studies (e.g., NMR monitoring) can identify decomposition pathways .

Basic Question: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Q. Methodological Answer :

- Thermal Stability : Decomposes above 80°C; store at –20°C under inert gas.

- Light Sensitivity : UV exposure induces radical reactions; use amber vials .

Advanced Question: What role does 1-isocyanato-1-(trifluoromethyl)cyclopropane play in designing bioactive molecules (e.g., enzyme inhibitors)?

Methodological Answer :

The cyclopropane ring’s rigidity and CF₃ group’s metabolic stability make it valuable in:

- Peptide Mimetics : shows cyclopropane δ-amino acids stabilize helical structures in peptides .

- Enzyme Inhibition : The isocyanate group reacts with nucleophilic residues (e.g., cysteine) for covalent inhibition .

Advanced Question: How can crystal engineering optimize the compound’s solid-state properties for drug formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.